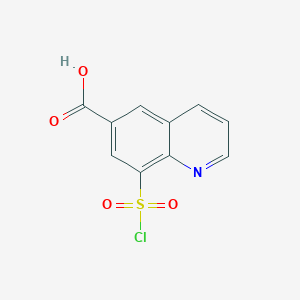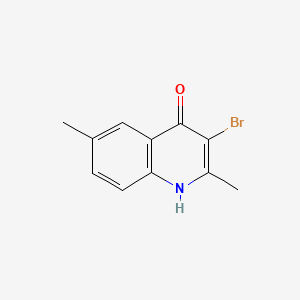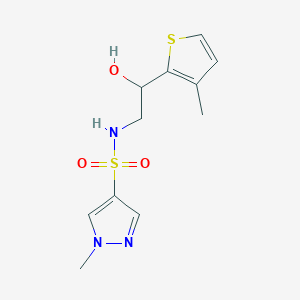
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of this compound is complex, and its mechanism of action is not yet fully understood.
科学的研究の応用
Antibacterial Agents
Research into novel heterocyclic compounds containing a sulfonamido moiety, such as N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, has shown promise for use as antibacterial agents. The synthesis of these compounds and their evaluation against bacterial activity highlight their potential in addressing antibiotic resistance and developing new antibacterial therapies. The study by Azab, Youssef, and El-Bordany (2013) demonstrates the antibacterial efficacy of several newly synthesized compounds, suggesting the significant role of the sulfonamido group in enhancing antibacterial properties (Azab, Youssef, & El-Bordany, 2013).
Cyclooxygenase-2 Inhibitors
Compounds derived from this compound have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory process. This research, exemplified by the work of Penning et al. (1997), has contributed to the development of COX-2 inhibitors as therapeutic agents for inflammation, rheumatoid arthritis, and osteoarthritis. The identification of potent and selective inhibitors through extensive structure-activity relationship studies highlights the chemical framework's potential in creating effective anti-inflammatory drugs (Penning et al., 1997).
Anticancer Agents
Recent advances in medicinal chemistry have led to the synthesis of this compound derivatives with potential anticancer activities. Studies, such as those by Pawar, Pansare, and Shinde (2018), have optimized methodologies for synthesizing these derivatives and evaluated their antiproliferative activity against various cancer cell lines. The results indicate that certain derivatives exhibit significant antiproliferative effects, suggesting their potential as therapeutic agents in cancer treatment (Pawar, Pansare, & Shinde, 2018).
特性
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S2/c1-8-3-4-18-11(8)10(15)6-13-19(16,17)9-5-12-14(2)7-9/h3-5,7,10,13,15H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGHOGKCHCDRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=CN(N=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2451789.png)
![4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine;dihydrochloride](/img/structure/B2451790.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2451795.png)
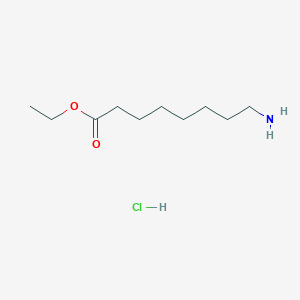
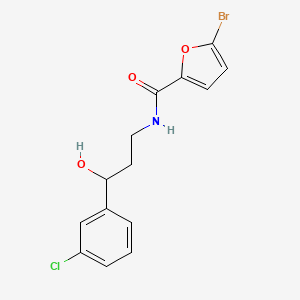
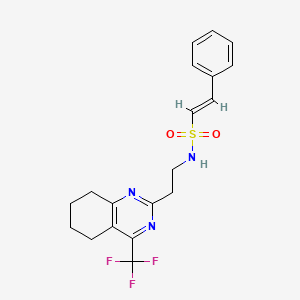
![N-(4-chlorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2451799.png)




